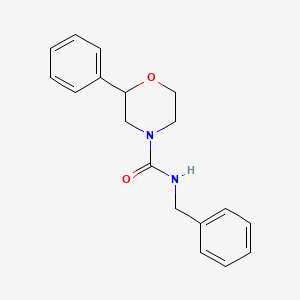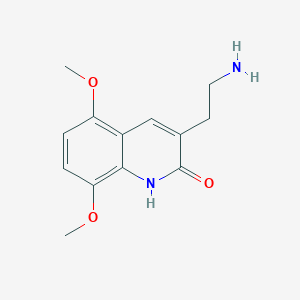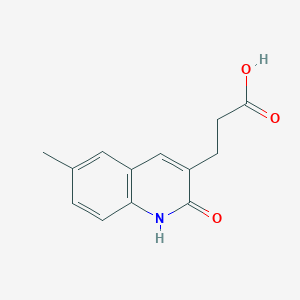![molecular formula C13H17NO2 B6524663 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017396-83-6](/img/structure/B6524663.png)
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, also known as 4-HMME, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring pyrrolidinone family of compounds, which have been studied for their potential therapeutic and pharmacological properties. 4-HMME has been used in the synthesis of a variety of compounds, as well as in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material for the synthesis of a range of organometallic compounds. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been used in the study of its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, and this may explain its effects on biochemical and physiological processes. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to bind to certain proteins in the body, which may be involved in its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, and it has been suggested that it could be used in the treatment of anxiety disorders. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have an anti-inflammatory effect, and it has been suggested that it could be used in the treatment of inflammatory diseases. It has also been shown to have an analgesic effect, and it has been suggested that it could be used in the treatment of pain. Finally, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have an anticonvulsant effect, and it has been suggested that it could be used in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has a wide range of biochemical and physiological effects, which makes it suitable for use in a variety of research applications.
However, there are also some limitations to the use of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments. It is not approved for use in humans, so any experiments involving humans must be conducted under the supervision of a qualified medical professional. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a synthetic compound and its long-term effects are not yet fully understood. Therefore, it is important to use caution when using 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one and its potential therapeutic applications. In addition, further research could be conducted to develop new methods of synthesis and to improve the efficiency of existing synthesis methods. Finally, further research could be conducted to investigate the potential toxicity of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one and to develop methods to reduce the potential toxicity of this compound.
Métodos De Síntesis
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one can be synthesized in a variety of ways, but the most common method involves a condensation reaction between 2-methylphenylmethanol and ethyl pyrrolidin-2-one. This reaction is usually carried out in an aqueous solution, and the product is isolated by filtration. The yield of this reaction can vary depending on the reaction conditions and the purity of the starting materials. Other methods of synthesis include the use of Grignard reagents and the reaction of pyrrolidin-2-one with aldehydes or ketones.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWOUHFNHXHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524678.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)